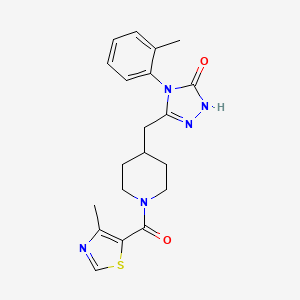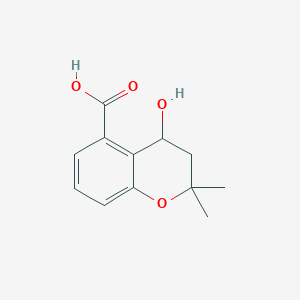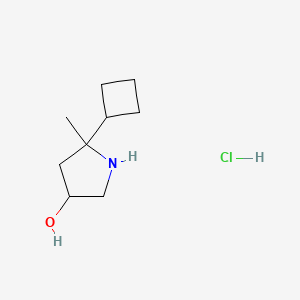![molecular formula C17H17N5O3 B2675440 N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide CAS No. 2379947-86-9](/img/structure/B2675440.png)
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzoxazole ring, and a pyrazine carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the benzoxazole derivative with pyrazine-2-carboxylic acid or its derivatives under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzoxazole ring could lead to the formation of benzoxazole N-oxides, while reduction of the pyrazine carboxamide group could yield the corresponding amine .
Aplicaciones Científicas De Investigación
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could involve interactions with active sites or allosteric sites, leading to inhibition or activation of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide include:
- N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide
- N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}quinoline-2-carboxamide
- N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}thiazole-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-17(14-10-18-3-4-19-14)20-12-1-2-16-13(9-12)15(21-25-16)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIAAPKDHFCXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2675357.png)
![N-[2-(4-Benzoylpiperazin-1-YL)-1-(benzenesulfonyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2675359.png)
![4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2675361.png)

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2675364.png)

![Ethyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2675370.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)


![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)
![4-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide](/img/structure/B2675380.png)
